![molecular formula C19H17N B14747193 6,6-Dimethyl-6,11-dihydrobenzo[b]acridine CAS No. 2498-61-5](/img/structure/B14747193.png)
6,6-Dimethyl-6,11-dihydrobenzo[b]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-6,11-dihydrobenzo[b]acridine is a heterocyclic compound that belongs to the acridine family Acridines are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
The synthesis of 6,6-Dimethyl-6,11-dihydrobenzo[b]acridine typically involves cyclization reactions. One common method includes the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts like L-proline in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
6,6-Dimethyl-6,11-dihydrobenzo[b]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents under acidic conditions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The primary mechanism of action of 6,6-Dimethyl-6,11-dihydrobenzo[b]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and affecting processes such as replication and transcription. This intercalation is driven by charge transfer and π-stacking interactions .
Comparación Con Compuestos Similares
6,6-Dimethyl-6,11-dihydrobenzo[b]acridine can be compared with other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as a disinfectant and antibacterial agent.
Quinacrine: Studied for its anti-cancer properties.
The uniqueness of this compound lies in its specific structural modifications, which may enhance its biological activity and selectivity compared to other acridine derivatives.
Propiedades
Número CAS |
2498-61-5 |
|---|---|
Fórmula molecular |
C19H17N |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
6,6-dimethyl-11H-benzo[b]acridine |
InChI |
InChI=1S/C19H17N/c1-19(2)16-9-5-3-7-13(16)11-15-12-14-8-4-6-10-17(14)20-18(15)19/h3-10,12H,11H2,1-2H3 |
Clave InChI |
OTKRAWMRUMLXAG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2CC3=CC4=CC=CC=C4N=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


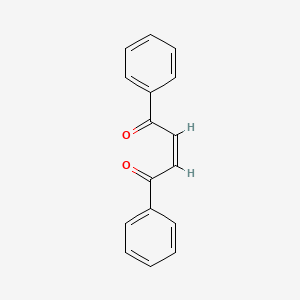

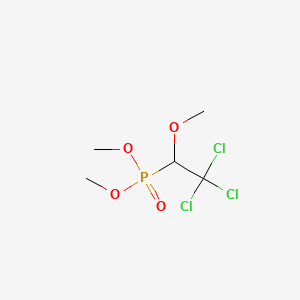
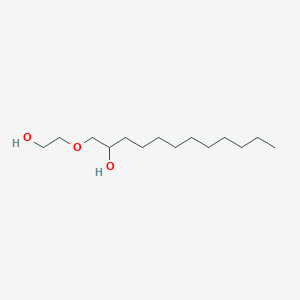

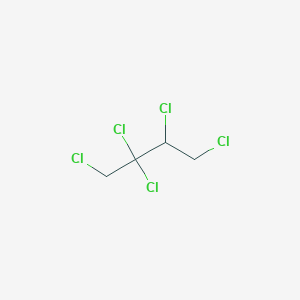
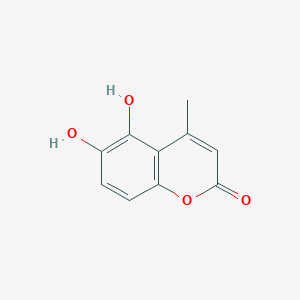
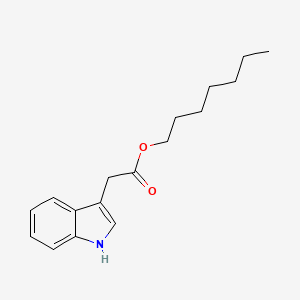
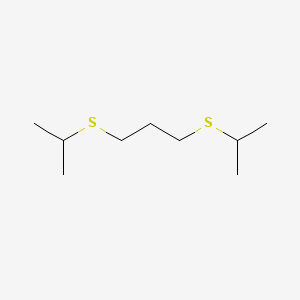
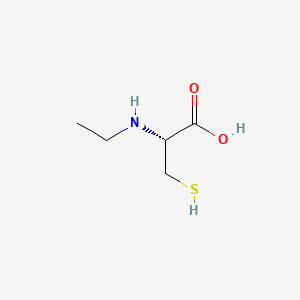
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)

